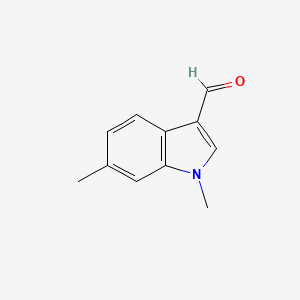

1,6-ジメチル-1H-インドール-3-カルバルデヒド

概要

説明

1,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a carbaldehyde group at the third position and methyl groups at the first and sixth positions on the indole ring.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the context of 1,6-dimethyl-1H-indole-3-carbaldehyde, although not directly synthesized in the provided papers, related compounds such as 4,6-dimethoxyindole undergo reactions with aryl aldehydes and phosphoryl chloride to yield various carbazole derivatives . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile, reacting regioselectively at the 2-position with different nucleophiles to produce trisubstituted indole derivatives . These methods suggest potential pathways for the synthesis of 1,6-dimethyl-1H-indole-3-carbaldehyde through modification of the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical properties and reactivity. The crystal and molecular structure of a related compound, dimethylindium-pyridine-2-carbaldehyde oximate, has been studied, revealing a complex coordination through nitrogen and oxygen atoms . For 1,6-dimethyl-1H-indole-3-carbaldehyde, the molecular structure has been investigated using various spectroscopic techniques and computational methods, including NMR, FT-Raman, FT-IR, UV-Visible spectroscopy, and DFT calculations . These studies provide detailed information on the molecular geometry, electronic structure, and vibrational modes of the compound.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions due to their reactive sites. The nucleophilic substitution reaction is a common pathway for modifying indole compounds, as demonstrated by the transformation of 1-methoxy-6-nitroindole-3-carbaldehyde into trisubstituted indoles . The reactivity of the carbaldehyde group in 1,6-dimethyl-1H-indole-3-carbaldehyde would likely allow for similar nucleophilic substitutions, as well as other reactions typical for aldehydes, such as condensation and oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-dimethyl-1H-indole-3-carbaldehyde can be inferred from spectroscopic and computational studies. The compound's NMR, FT-Raman, FT-IR, and UV-Visible spectra provide insights into its structural features and electronic transitions . Computational studies, including DFT and molecular docking, reveal the compound's electronic properties, such as HOMO/LUMO energies, and predict its reactivity and potential biological interactions . These analyses are essential for understanding the behavior of the compound in various environments and its suitability for applications in medicinal chemistry.

科学的研究の応用

抗乳がん剤

1,6-ジメチル-1H-インドール-3-カルバルデヒド: は、抗乳がん剤の設計におけるファーマコフォアとしての可能性を探求されてきました . インドール骨格は、その生物学的アクセス可能性と治療用途、特に薬剤耐性乳がんの標的化において認識されています。化合物の細胞経路との相互作用と、がん生物学における細胞形質導入と増殖メカニズムへの影響は、大きな関心を集めています。

配位化学における複素環式シッフ塩基

複素環式シッフ塩基として、1,6-ジメチル-1H-インドール-3-カルバルデヒドはその多機能的な変換により配位化学において重要な役割を果たします . これらの塩基は、抗がん、抗菌、抗真菌活性など、幅広い潜在的な生物学的用途を持っています。また、触媒作用、センシング、腐食防止剤としても重要です。

材料科学への応用

材料科学において、1,6-ジメチル-1H-インドール-3-カルバルデヒドは、新規材料の開発に貢献するそのユニークな特性のために使用されています . その分子構造により、材料合成において望ましい特定の特性を持つ複雑な化合物を生成することができます。

化学合成

この化合物は、生物活性構造の合成における重要な効率的な化学前駆体として役立ちます . それは、複雑な分子へのアクセスを提供する多成分反応(MCR)に関与しており、化学合成におけるその汎用性を強調しています。

分析研究

分析研究において、1,6-ジメチル-1H-インドール-3-カルバルデヒドは、分析方法および技術の開発に使用されます . その構造的特徴は、さまざまな物質の同定と定量に役立ちます。

ライフサイエンス研究

この化合物は、ライフサイエンス研究、特にプロテオミクスにおいて重要であり、そこでタンパク質の発現と機能を研究するために使用されます . また、病原体防御に役割を果たす特定の植物代謝物の生合成経路にも関与しています .

薬理学的用途

薬理学的に、1,6-ジメチル-1H-インドール-3-カルバルデヒドは、潜在的な治療用途を持つ化合物を創製するための構成要素です . その分子骨格は、新しい薬物や治療法の開発に役立ちます。

触媒作用とセンシング技術

最後に、この化合物は、化学反応を促進する触媒系の一部である触媒作用に見られる用途があります . センシング技術では、化学物質または生物物質を検出および測定するセンサーの開発に貢献しています .

将来の方向性

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

作用機序

Target of Action

1,6-Dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a precursor for the synthesis of biologically active molecules . The primary targets of these molecules are often diverse, depending on the specific biological structures they are designed to interact with .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Indole derivatives are known to have diverse biological activities, which can result in various molecular and cellular effects .

特性

IUPAC Name |

1,6-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOVAOMIZCNUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626696 | |

| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202584-14-3 | |

| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

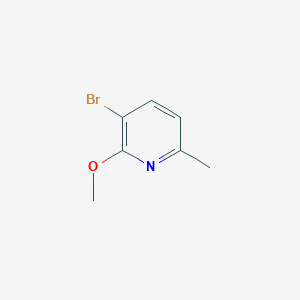

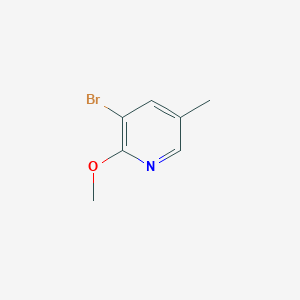

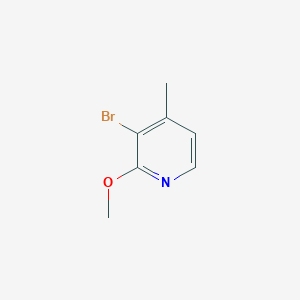

Synthesis routes and methods

Procedure details

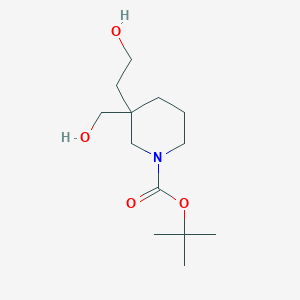

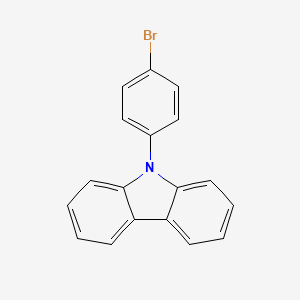

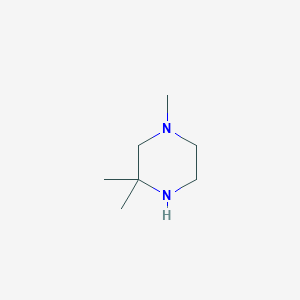

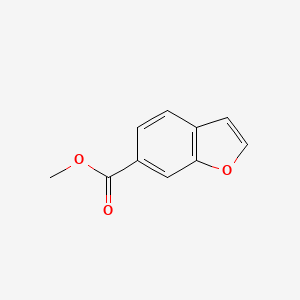

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

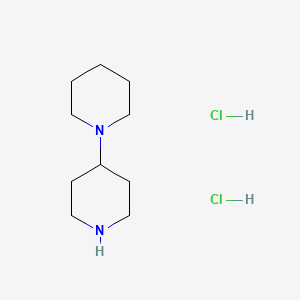

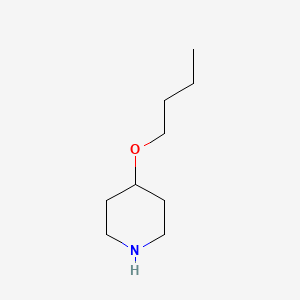

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)